

Application Notes and Protocols for the Detection of Ezeprogind in Tissue Samples

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Compound of Interest

Compound Name: Ezeprogind

Cat. No.: B1666511

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Introduction

Ezeprogind (also known as AZP2006) is a first-in-class, orally available small molecule being investigated for the treatment of neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2] Its mechanism of action involves the stabilization of the progranulin-prosaposin (PGRN-PSAP) complex, which helps restore lysosomal function, a critical cellular process often impaired in neurodegeneration.[3][4]

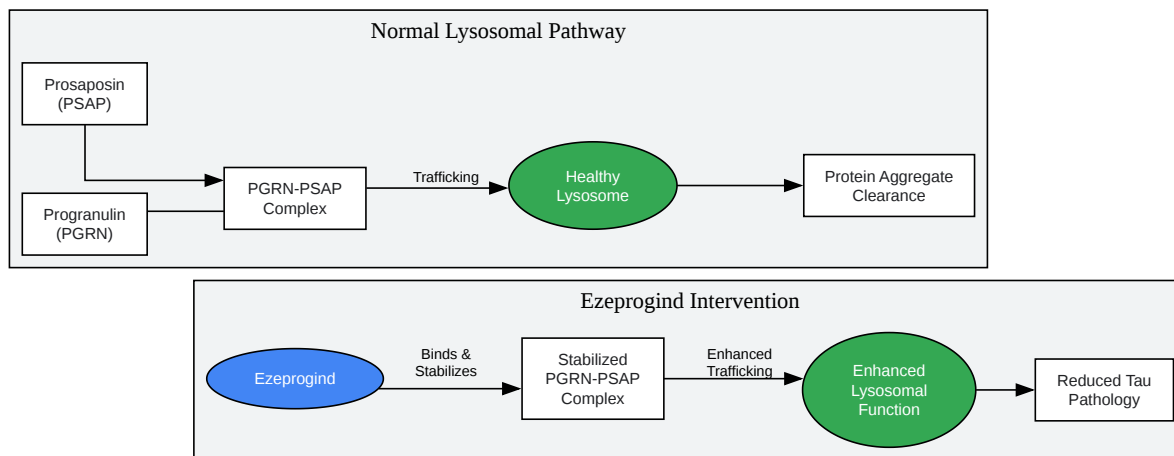
The quantification of **Ezeprogind** in tissue samples, particularly brain tissue, is crucial for preclinical and clinical research to understand its pharmacokinetics, biodistribution, and target engagement. These application notes provide detailed protocols for the extraction and quantification of **Ezeprogind** from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

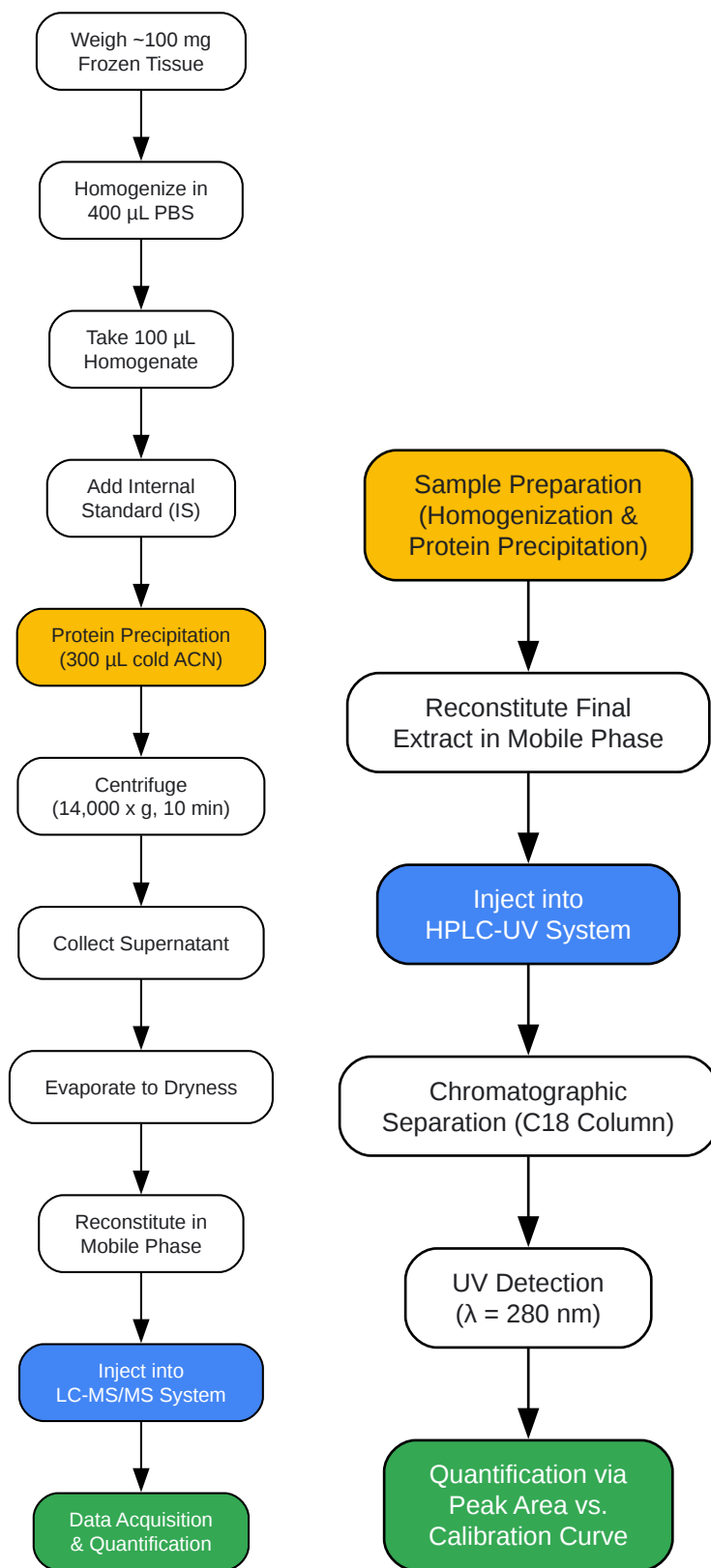
Disclaimer: The following protocols are provided as examples based on standard bioanalytical techniques for small molecules.[5][6] Specific parameters must be optimized and the methods fully validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for any specific research application.[7][8]

Proposed Mechanism of Action of Ezeprogind

Ezeprogind's therapeutic potential stems from its role in modulating the lysosomal pathway. It binds to and stabilizes the complex of two key proteins, Progranulin (PGRN) and its cofactor

Prosaposin (PSAP). This stabilization is thought to enhance the proper trafficking of these proteins to the lysosome, improving the organelle's function in clearing toxic protein aggregates, such as hyperphosphorylated Tau, which are hallmarks of many neurodegenerative diseases.[3][4]





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